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molecular formula C12H17NO3 B8377382 Isopropyl 6-isopropoxynicotinate CAS No. 223127-06-8

Isopropyl 6-isopropoxynicotinate

Cat. No. B8377382
M. Wt: 223.27 g/mol
InChI Key: SFMYIVXQJOJZOV-UHFFFAOYSA-N
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Patent
US06528525B1

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using isopropyl 6-isopropoxynicotinate (130 mg), which is the product of Reference example 18(a) and aqueous sodium hydroxide solution (1N, 0.87 ml) and the reaction mixture was treated to afford the title compound (106 mg) as crystals.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:16]=[CH:15][C:8]([C:9]([O:11]C(C)C)=[O:10])=[CH:7][N:6]=1)([CH3:3])[CH3:2].[OH-].[Na+]>>[CH:1]([O:4][C:5]1[CH:16]=[CH:15][C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C(C)(C)OC1=NC=C(C(=O)OC(C)C)C=C1
Step Two
Name
Quantity
0.87 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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